![molecular formula (C5H5)2VCl B225804 6-(2-Aminoethyl)-3-biphenylol hydrochloride CAS No. 15144-90-8](/img/structure/B225804.png)
6-(2-Aminoethyl)-3-biphenylol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)-3-biphenylol hydrochloride, also known as 2-Amino-6-biphenylol hydrochloride, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of biochemistry due to its ability to interact with various biological molecules.
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves its ability to bind to various biological molecules. This compound is commonly used as a fluorescent probe due to its ability to bind to proteins and nucleic acids. When this compound binds to a biological molecule, it undergoes a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological molecule it interacts with. This compound has been shown to bind to various proteins and nucleic acids, resulting in changes in their conformation and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2-Aminoethyl)-3-biphenylol hydrochloride in lab experiments is its ability to act as a fluorescent probe, allowing for the visualization of protein-protein interactions and enzyme kinetics. However, one limitation of this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-(2-Aminoethyl)-3-biphenylol hydrochloride in scientific research. One potential direction is the development of new fluorescent probes that can be used to study specific biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry.
Synthesemethoden
The synthesis of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves the reaction of 2-amino-6-bromobiphenyl with sodium hydroxide and sodium sulfide to form 2-amino-6-biphenylol. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)-3-biphenylol hydrochloride is widely used in scientific research due to its ability to interact with various biological molecules. It is commonly used as a fluorescent probe to study the binding of proteins and nucleic acids. This compound is also used in the study of enzyme kinetics and protein-protein interactions.
Eigenschaften
CAS-Nummer |
15144-90-8 |
---|---|
Molekularformel |
(C5H5)2VCl |
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
2-(4-hydroxy-2-phenylphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C14H15NO.ClH/c15-9-8-12-6-7-13(16)10-14(12)11-4-2-1-3-5-11;/h1-7,10,16H,8-9,15H2;1H |
InChI-Schlüssel |
DUPUPYFSAZSEFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
Synonyme |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.